molecular formula C24H27FO6S B13841321 1,5-Dihydroxy Canagliflozin

1,5-Dihydroxy Canagliflozin

Cat. No.: B13841321
M. Wt: 462.5 g/mol
InChI Key: NFDBYLHDFDCVEI-ZJFHNGKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to inhibit the reabsorption of glucose in the kidneys, thereby promoting glucose excretion through urine and aiding in blood glucose control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy Canagliflozin involves multiple steps, starting from the basic structure of Canagliflozin. The process typically includes the hydroxylation of Canagliflozin at specific positions to introduce the hydroxyl groups at the 1 and 5 positions. This can be achieved through controlled oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy Canagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed

The primary product formed from these reactions is this compound, with potential by-products including partially hydroxylated derivatives and other oxidized forms .

Scientific Research Applications

1,5-Dihydroxy Canagliflozin has several applications in scientific research:

Mechanism of Action

1,5-Dihydroxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydroxy Canagliflozin is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. This uniqueness can potentially lead to different therapeutic outcomes and applications in research and medicine .

Biological Activity

1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus (T2DM) and has garnered attention for its potential cardiovascular and nephroprotective benefits. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, clinical studies, and safety profile.

This compound operates by inhibiting the SGLT2 protein in the renal proximal tubules. This inhibition leads to decreased reabsorption of glucose from the urine back into the bloodstream, resulting in increased urinary glucose excretion. The primary outcomes of this mechanism include:

  • Lowered Blood Glucose Levels : By promoting glucose excretion, it effectively reduces hyperglycemia in patients with T2DM.
  • Weight Loss : The osmotic diuresis caused by increased glucose in the urine also results in fluid loss, contributing to weight reduction.
  • Cardiovascular Benefits : Clinical studies suggest that SGLT2 inhibitors may reduce the risk of major cardiovascular events in diabetic patients .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Efficacy in Glycemic Control : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with this compound compared to placebo .
  • Renal Protection : Research indicates that it may slow the progression of diabetic nephropathy and reduce albuminuria .
  • Cardiovascular Outcomes : The CANVAS Program revealed that canagliflozin treatment was associated with lower rates of cardiovascular events compared to placebo .

Clinical Studies and Findings

Several key studies have evaluated the biological activity and clinical efficacy of this compound:

CANVAS Program

The CANVAS Program included two randomized controlled trials assessing canagliflozin's effects on cardiovascular and renal outcomes among patients with T2DM at high cardiovascular risk. Key findings include:

  • Primary Outcomes : A significant reduction in major adverse cardiovascular events was noted (hazard ratio 0.86; 95% CI 0.75 to 0.97) .
  • Renal Outcomes : The incidence of sustained doubling of serum creatinine was lower in the canagliflozin group compared to placebo (1.5 vs. 2.8 per 1000 patient-years; hazard ratio 0.53) .

Real-World Evidence

A multicentric retrospective study assessed the effectiveness and safety of canagliflozin in a real-world setting. The study highlighted:

  • Effectiveness : Patients experienced significant improvements in glycemic control and weight management.
  • Safety : Adverse events were consistent with previous findings, emphasizing the importance of monitoring renal function during treatment .

Safety Profile

While this compound shows promising benefits, it is essential to consider its safety profile:

  • Renal Risks : Reports indicate a potential risk for acute kidney injury associated with SGLT2 inhibitors, necessitating careful monitoring of renal function during treatment .
  • Adverse Events : Common side effects include urinary tract infections and genital mycotic infections due to increased glucose excretion .

Comparative Analysis with Other SGLT2 Inhibitors

Compound NameKey FeaturesUnique Aspects
DapagliflozinSGLT2 inhibitor; used for T2DMApproved for heart failure
EmpagliflozinSGLT2 inhibitor; reduces cardiovascular riskStrong evidence for cardiovascular benefits
ErtugliflozinSGLT2 inhibitor; targets renal protectionNewest among SGLT2 inhibitors
This compound Enhanced biological activity due to hydroxyl modificationsPotentially better renal outcomes

Properties

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

IUPAC Name

(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1

InChI Key

NFDBYLHDFDCVEI-ZJFHNGKCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.